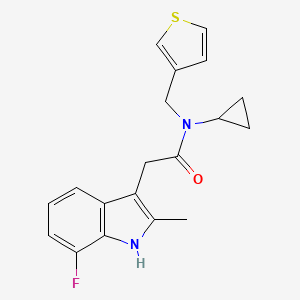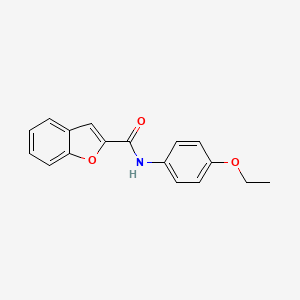![molecular formula C17H17N5O5 B5561029 N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide](/img/structure/B5561029.png)
N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide typically involves a multi-step process. The initial step often includes the formation of the methoxy-nitrophenyl intermediate, which is then reacted with a pyridinylmethylamine derivative under specific conditions to form the final product. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N- (4-Methoxy-3-nitrophenyl)acetamide: Shares the methoxy-nitrophenyl group but differs in the rest of the structure.
N- (4-Hydroxy-2-nitrophenyl)acetamide: Similar nitrophenyl group but with a hydroxy substitution.
Uniqueness
N’-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N'-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-N-(pyridin-3-ylmethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-27-15-5-4-12(7-14(15)22(25)26)11-20-21-17(24)8-16(23)19-10-13-3-2-6-18-9-13/h2-7,9,11H,8,10H2,1H3,(H,19,23)(H,21,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLSHRKEYFHJJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)
![2-(4-chlorobenzyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560971.png)
![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5560977.png)
![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)




![2-[(4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-OXO-N-PHENYLBUTANAMIDE](/img/structure/B5561043.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
![2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-N,N-DIMETHYLACETAMIDE](/img/structure/B5561055.png)

